molecular formula C11H19NO B11092837 (2E)-N-cyclopropyloct-2-enamide

(2E)-N-cyclopropyloct-2-enamide

Cat. No.: B11092837
M. Wt: 181.27 g/mol
InChI Key: XWBPEIRSDNOWSK-VOTSOKGWSA-N
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Description

“(2E)-N-cyclopropyloct-2-enamide” is an organic compound with the following structural formula:

This compound\text{this compound} This compound

It belongs to the class of amides and contains a cyclopropyl group. The compound’s systematic name is (2E)-oct-2-enamide, N-cyclopropyl-. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Cyclopropanation Reaction:

    Ring-Closing Metathesis (RCM):

    Other Methods:

Industrial Production::
  • Industrial-scale production methods typically involve efficient and scalable processes. specific details regarding large-scale synthesis are proprietary and may not be readily available.

Chemical Reactions Analysis

Reactions::

  • “(2E)-N-cyclopropyloct-2-enamide” can participate in various chemical reactions:

      Oxidation: It can undergo oxidation reactions, leading to the formation of oxo derivatives.

      Reduction: Reduction of the amide group can yield the corresponding amine.

      Substitution: Nucleophilic substitution reactions may occur at the amide nitrogen.

  • Common Reagents and Conditions:

Major Products::
  • The major products depend on the specific reaction conditions. Oxidation may yield oxo derivatives, while reduction leads to the corresponding amine.

Scientific Research Applications

  • “(2E)-N-cyclopropyloct-2-enamide” finds applications in various fields:

      Chemistry: As a versatile building block for the synthesis of other compounds.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Studied for its pharmacological properties.

      Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

  • The exact mechanism by which “(2E)-N-cyclopropyloct-2-enamide” exerts its effects depends on its specific biological target. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • “(2E)-N-cyclopropyloct-2-enamide” stands out due to its unique cyclopropyl group. Similar compounds include other amides with different substituents on the alkene or amide portions.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

(E)-N-cyclopropyloct-2-enamide

InChI

InChI=1S/C11H19NO/c1-2-3-4-5-6-7-11(13)12-10-8-9-10/h6-7,10H,2-5,8-9H2,1H3,(H,12,13)/b7-6+

InChI Key

XWBPEIRSDNOWSK-VOTSOKGWSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)NC1CC1

Canonical SMILES

CCCCCC=CC(=O)NC1CC1

Origin of Product

United States

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